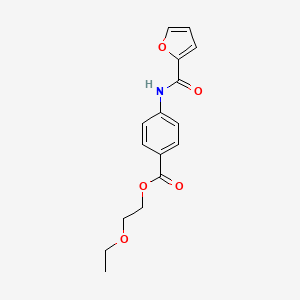![molecular formula C20H19Cl2NO4 B3749835 2-ethoxyethyl 4-{[3-(2,4-dichlorophenyl)acryloyl]amino}benzoate](/img/structure/B3749835.png)
2-ethoxyethyl 4-{[3-(2,4-dichlorophenyl)acryloyl]amino}benzoate
Descripción general
Descripción
2-ethoxyethyl 4-{[3-(2,4-dichlorophenyl)acryloyl]amino}benzoate, also known as DEAB, is a chemical compound used in scientific research. It is a potent inhibitor of the enzyme aldehyde dehydrogenase (ALDH), which plays an important role in the metabolism of alcohol and other toxins in the body. DEAB has been studied for its potential applications in cancer research, stem cell biology, and drug development.
Mecanismo De Acción
2-ethoxyethyl 4-{[3-(2,4-dichlorophenyl)acryloyl]amino}benzoate works by binding to and inhibiting the active site of ALDH. This prevents the enzyme from metabolizing toxic compounds such as acetaldehyde, which can accumulate and cause cellular damage. In cancer cells, ALDH is thought to play a role in drug resistance and tumor initiation, making 2-ethoxyethyl 4-{[3-(2,4-dichlorophenyl)acryloyl]amino}benzoate a promising therapeutic agent.
Biochemical and Physiological Effects:
2-ethoxyethyl 4-{[3-(2,4-dichlorophenyl)acryloyl]amino}benzoate has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting ALDH, it has been shown to induce apoptosis (programmed cell death) in cancer cells, and to modulate the expression of genes involved in cell cycle regulation and DNA repair. It has also been shown to affect the differentiation and proliferation of stem cells, and to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-ethoxyethyl 4-{[3-(2,4-dichlorophenyl)acryloyl]amino}benzoate has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of ALDH, making it a useful tool for studying the role of this enzyme in various biological processes. It is also relatively stable and easy to handle, with a long shelf life and low toxicity. However, it is important to note that 2-ethoxyethyl 4-{[3-(2,4-dichlorophenyl)acryloyl]amino}benzoate may have off-target effects on other enzymes and pathways, and that its efficacy may vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several potential future directions for research on 2-ethoxyethyl 4-{[3-(2,4-dichlorophenyl)acryloyl]amino}benzoate. One area of interest is the development of novel cancer therapies based on ALDH inhibition. 2-ethoxyethyl 4-{[3-(2,4-dichlorophenyl)acryloyl]amino}benzoate and other ALDH inhibitors may be used in combination with other drugs to overcome drug resistance and improve treatment outcomes. Another area of interest is the use of 2-ethoxyethyl 4-{[3-(2,4-dichlorophenyl)acryloyl]amino}benzoate in stem cell research, particularly in the development of new therapies for degenerative diseases and tissue repair. Finally, there is potential for the development of new ALDH inhibitors with improved selectivity and efficacy, based on the structure and activity of 2-ethoxyethyl 4-{[3-(2,4-dichlorophenyl)acryloyl]amino}benzoate.
Aplicaciones Científicas De Investigación
2-ethoxyethyl 4-{[3-(2,4-dichlorophenyl)acryloyl]amino}benzoate has been studied extensively for its role in cancer research. ALDH is overexpressed in many types of cancer cells, and 2-ethoxyethyl 4-{[3-(2,4-dichlorophenyl)acryloyl]amino}benzoate has been shown to inhibit the growth and survival of these cells in vitro and in vivo. 2-ethoxyethyl 4-{[3-(2,4-dichlorophenyl)acryloyl]amino}benzoate has also been used to identify and isolate cancer stem cells, which are thought to be responsible for tumor initiation, metastasis, and drug resistance.
In addition to cancer research, 2-ethoxyethyl 4-{[3-(2,4-dichlorophenyl)acryloyl]amino}benzoate has been used in studies of stem cell biology. ALDH is a marker of stem cells in many tissues, and 2-ethoxyethyl 4-{[3-(2,4-dichlorophenyl)acryloyl]amino}benzoate has been shown to selectively target and eliminate these cells. This has potential applications in regenerative medicine, as well as in the treatment of certain diseases such as leukemia.
Propiedades
IUPAC Name |
2-ethoxyethyl 4-[[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2NO4/c1-2-26-11-12-27-20(25)15-4-8-17(9-5-15)23-19(24)10-6-14-3-7-16(21)13-18(14)22/h3-10,13H,2,11-12H2,1H3,(H,23,24)/b10-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFSTJNCSUVVDT-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxyethyl 4-{[3-(2,4-dichlorophenyl)acryloyl]amino}benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(benzyloxy)-3-methoxybenzylidene]-4-(2-chlorobenzyl)-1-piperazinamine](/img/structure/B3749752.png)
![4-(4-chlorophenyl)-N-[2-(trifluoromethyl)benzylidene]-1-piperazinamine](/img/structure/B3749758.png)
![N-isopropyl-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B3749767.png)
![3-bromo-N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B3749774.png)
![2-[3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B3749788.png)
![2-[4-(allyloxy)phenyl]-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B3749792.png)

![2-[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)acetamide](/img/structure/B3749799.png)
![5-(4-bromophenyl)-2-(2-fluorophenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B3749807.png)

![2-ethoxyethyl 4-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B3749825.png)
![2-(allylamino)-3-{[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3749830.png)
![2-ethoxyethyl 4-[(3-pyridinylcarbonyl)amino]benzoate](/img/structure/B3749843.png)
![2-ethoxyethyl 4-{[(3,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B3749850.png)